Telmisartan/Amlodipine

Description

The exact mass of the compound Telmisartan and Amlodipine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H55ClN6O7 |

|---|---|

Molecular Weight |

923.5 g/mol |

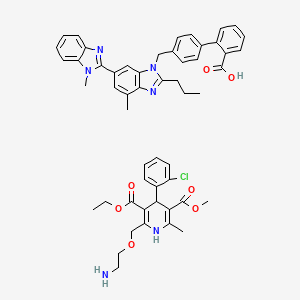

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C33H30N4O2.C20H25ClN2O5/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);5-8,17,23H,4,9-11,22H2,1-3H3 |

InChI Key |

ZYGCKBKUMLQZNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Antihypertensive Action of Telmisartan and Amlodipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of telmisartan (B1682998), an angiotensin II receptor blocker (ARB), and amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker (CCB), represents a potent and well-tolerated therapeutic strategy for the management of hypertension. Their synergistic interaction stems from their complementary mechanisms of action, targeting two distinct yet pivotal pathways in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the influx of calcium into vascular smooth muscle cells. This guide provides a detailed examination of the synergistic mechanisms, supported by quantitative data from clinical trials and comprehensive experimental protocols.

Core Mechanisms of Action

Telmisartan: Targeting the Renin-Angiotensin-Aldosterone System

Telmisartan is a highly selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] The RAAS cascade begins with the release of renin from the kidneys in response to hypotension or low sodium levels.[3] Renin cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[3] Angiotensin II exerts its hypertensive effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion (promoting sodium and water retention), and sympathetic nervous system activation.[2][3]

Telmisartan competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and resulting in vasodilation and a reduction in blood volume.[3][4] Notably, telmisartan exhibits a long half-life, ensuring sustained 24-hour blood pressure control.[3] Beyond its primary antihypertensive effect, telmisartan also acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to its pleiotropic metabolic benefits.[1][5]

Amlodipine: Inhibition of L-Type Calcium Channels

Amlodipine is a long-acting dihydropyridine calcium channel blocker.[6][7] It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells by binding to L-type calcium channels.[8][9] The influx of calcium is a critical step in the initiation of smooth muscle contraction. By blocking this influx, amlodipine induces relaxation of the vascular smooth muscle, leading to peripheral vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[7][8][10] Amlodipine's long half-life also contributes to its once-daily dosing regimen.[6]

The Synergistic Mechanism of Combination Therapy

The combination of telmisartan and amlodipine provides a more profound antihypertensive effect than either agent alone due to their complementary and synergistic actions.[11][12]

-

Dual Pathway Inhibition : Telmisartan and amlodipine target two independent and highly influential pathways in blood pressure regulation. While telmisartan mitigates the vasoconstrictive and volume-retaining effects of the RAAS, amlodipine directly induces vasodilation by acting on the vascular smooth muscle. This dual approach addresses multiple facets of hypertension pathophysiology.

-

Counteraction of Compensatory Mechanisms : The vasodilation induced by amlodipine can lead to a reflex activation of the RAAS as a compensatory mechanism. Telmisartan effectively blunts this response by blocking the effects of the consequently elevated angiotensin II levels. This prevents the counter-regulatory rise in blood pressure, enhancing the overall antihypertensive effect.

-

Enhanced Vasodilation and Endothelial Function : Both telmisartan and amlodipine have been shown to improve endothelial function.[13] Telmisartan can enhance nitric oxide bioavailability, while amlodipine directly relaxes vascular smooth muscle. Their combined effect leads to a more significant improvement in vasodilation and a reduction in arterial stiffness.

-

Reduced Side Effects : Amlodipine monotherapy, particularly at higher doses, is associated with peripheral edema due to arteriolar vasodilation without a corresponding venodilation. Telmisartan is believed to counteract this by promoting venodilation, thereby mitigating the incidence of amlodipine-induced edema.[14]

Signaling Pathway of Synergistic Action

Caption: Synergistic mechanism of telmisartan and amlodipine.

Quantitative Data from Clinical Trials

Numerous clinical trials have demonstrated the superior efficacy of telmisartan and amlodipine combination therapy compared to monotherapy. The following tables summarize key quantitative data from representative studies.

Table 1: Blood Pressure Reduction with Telmisartan and Amlodipine Combination Therapy

| Study/Trial | Treatment Groups | Baseline Mean SBP/DBP (mmHg) | Mean Reduction in SBP/DBP from Baseline (mmHg) |

| TEAMSTA-5[9] | Telmisartan 40mg / Amlodipine 5mg | Not Specified | -7.4 / -3.6 (vs Amlodipine 5mg) |

| Telmisartan 80mg / Amlodipine 5mg | Not Specified | -8.8 / -4.9 (vs Amlodipine 5mg) | |

| TEAMSTA Severe HTN[15] | Telmisartan 80mg / Amlodipine 10mg | ≥180 / ≥95 | -47.5 / -18.7 |

| Telmisartan 80mg | ≥180 / ≥95 | Not Specified | |

| Amlodipine 10mg | ≥180 / ≥95 | Not Specified | |

| Factorial Study[14] | Telmisartan 80mg / Amlodipine 10mg | 153.2 / 101.7 | -26.4 / -20.1 |

Table 2: Blood Pressure Control and Response Rates

| Study/Trial | Treatment Group | BP Control Rate (<140/90 mmHg) | DBP Response Rate (<90 mmHg or ≥10 mmHg reduction) |

| Factorial Study[14] | Telmisartan 80mg / Amlodipine 10mg | 76.5% | 91.2% |

| TEAMSTA-5[9] | Telmisartan 40mg / Amlodipine 5mg | 60.0% | Not Specified |

| Telmisartan 80mg / Amlodipine 5mg | 65.7% | Not Specified | |

| Amlodipine 5mg | 39.2% | Not Specified |

Table 3: Incidence of Peripheral Edema

| Study/Trial | Treatment Group | Incidence of Peripheral Edema |

| Factorial Study[14] | Amlodipine 10mg | 17.8% |

| Telmisartan 20mg / Amlodipine 10mg | 11.4% | |

| Telmisartan 40mg / Amlodipine 10mg | 6.2% | |

| Telmisartan 80mg / Amlodipine 10mg | 11.3% | |

| TEAMSTA-5[9] | Amlodipine 10mg | 27.2% |

| Telmisartan 40-80mg / Amlodipine 5mg (pooled) | 4.3% |

Detailed Experimental Protocols

Preclinical Model: L-NAME-Induced Hypertension in Rats

This model is used to study hypertension resulting from endothelial dysfunction.

Objective: To induce hypertension in rats through the chronic inhibition of nitric oxide synthase (NOS) using Nω-nitro-L-arginine methyl ester (L-NAME).

Materials:

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250g)

-

Nω-nitro-L-arginine methyl ester (L-NAME)

-

Standard rat chow and drinking water

-

Animal cages with controlled environment (12h light/dark cycle, 22±2°C)

-

Tail-cuff plethysmography system for blood pressure measurement

Protocol:

-

Acclimatization: Acclimate rats to the housing conditions for at least one week with free access to food and water.

-

Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of all rats for three consecutive days using the tail-cuff method.

-

Hypertension Induction:

-

Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly throughout the 4-week induction period.

-

Treatment Administration: After successful induction of hypertension (sustained elevation in BP), divide the hypertensive rats into treatment groups (e.g., vehicle control, telmisartan, amlodipine, telmisartan + amlodipine). Administer the respective treatments daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

-

Final Measurements and Tissue Collection: At the end of the treatment period, record the final blood pressure and euthanize the animals. Collect heart and kidney tissues for histopathological analysis.

Experimental Workflow for Preclinical Study

Caption: Workflow for L-NAME-induced hypertension study in rats.

Clinical Assessment: Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.

Objective: To measure the change in brachial artery diameter in response to reactive hyperemia.

Patient Preparation:

-

Fast for at least 8-12 hours.

-

Abstain from caffeine, alcohol, and smoking for at least 12 hours.

-

Avoid strenuous exercise on the day of the measurement.

-

Rest in a quiet, temperature-controlled room for at least 10-15 minutes before the measurement.

Equipment:

-

High-resolution ultrasound system with a linear array transducer (≥7 MHz)

-

Blood pressure cuff

-

ECG monitoring

Protocol:

-

Baseline Imaging:

-

Position the patient supine with the arm extended and supported.

-

Place the blood pressure cuff on the forearm, distal to the elbow.

-

Obtain a clear longitudinal image of the brachial artery 2-10 cm above the antecubital fossa.

-

Record a baseline image of the artery for at least 1 minute.

-

-

Induction of Reactive Hyperemia:

-

Post-Occlusion Imaging:

-

Rapidly deflate the cuff.

-

Continuously record the ultrasound image of the brachial artery for at least 3 minutes following cuff deflation.

-

-

Data Analysis:

-

Measure the diameter of the brachial artery at baseline (average of several measurements).

-

Measure the maximum diameter of the brachial artery after cuff deflation.

-

Calculate FMD as the percentage change in diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

-

Phase III Clinical Trial Design: A Representative Protocol

Objective: To evaluate the efficacy and safety of a fixed-dose combination of telmisartan and amlodipine compared to monotherapy in patients with essential hypertension.

Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.

Inclusion Criteria:

-

Male and female patients aged 18 years or older.

-

Diagnosis of essential hypertension (e.g., mean sitting DBP ≥ 95 mmHg and < 110 mmHg).

-

Written informed consent.

Exclusion Criteria:

-

Secondary hypertension.

-

Severe cardiovascular conditions.

-

Significant renal or hepatic impairment.

-

Pregnancy or lactation.

Study Procedure:

-

Screening and Washout: A 2-4 week screening period, including a washout of any previous antihypertensive medications.

-

Randomization: Eligible patients are randomized to one of the following treatment arms (example):

-

Telmisartan 80 mg

-

Amlodipine 10 mg

-

Telmisartan 80 mg / Amlodipine 10 mg fixed-dose combination

-

-

Treatment Period: An 8-week double-blind treatment period.

-

Assessments:

-

Blood pressure measurements (trough cuff BP) at baseline and at specified intervals (e.g., weeks 2, 4, 6, and 8).

-

Ambulatory blood pressure monitoring (ABPM) in a subset of patients.

-

Safety assessments, including adverse event monitoring and laboratory tests.

-

-

Endpoints:

-

Primary Efficacy Endpoint: Change from baseline in mean sitting trough DBP at week 8.

-

Secondary Efficacy Endpoints: Change from baseline in mean sitting trough SBP, BP control rates, and response rates.

-

Safety Endpoints: Incidence of adverse events, including peripheral edema.

-

Histopathological Examination of Cardiac Tissue

Objective: To assess for hypertension-induced cardiac remodeling and the protective effects of treatment.

Protocol: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining

-

Tissue Fixation: Fix the heart tissue in 10% neutral buffered formalin for 24-48 hours.

-

Processing and Embedding: Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through descending grades of ethanol to water.

-

-

Staining:

-

Stain with Harris's hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.[11]

-

Rinse in running tap water.

-

Differentiate with 1% acid alcohol to remove excess stain.

-

"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

-

Counterstain with eosin Y for 1-3 minutes to stain cytoplasm and extracellular matrix pink/red.[11]

-

-

Dehydration and Mounting:

-

Dehydrate through ascending grades of ethanol.

-

Clear in xylene.

-

Mount with a coverslip using a permanent mounting medium.

-

-

Microscopic Examination: Examine the stained sections under a light microscope to assess for myocyte hypertrophy, fibrosis, and inflammation.

Conclusion

The synergistic mechanism of telmisartan and amlodipine, targeting both the RAAS and calcium channel pathways, provides a highly effective and well-tolerated treatment for hypertension. This combination therapy not only achieves superior blood pressure reduction compared to monotherapy but also offers potential advantages in improving endothelial function and reducing side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of such combination therapies in the field of cardiovascular medicine.

References

- 1. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]

- 3. dovepress.com [dovepress.com]

- 4. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 5. Long-term safety and efficacy of telmisartan/amlodipine single pill combination in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methods for Histological Characterization of Cryo-Induced Myocardial Infarction in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 11. Synergism of telmisartan and amlodipine on blood pressure reduction and cardiorenal protection in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Results of Treatment With Telmisartan‐Amlodipine in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Single‐Pill Combination of this compound in Patients With Severe Hypertension: Results From the TEAMSTA Severe HTN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]

- 16. storage.imrpress.com [storage.imrpress.com]

- 17. The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. ULTRASOUND ASSESSMENT OF FLOW-MEDIATED DILATION: A TUTORIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hematoxylin and eosin (H&E) staining [bio-protocol.org]

The Synergistic Dance: A Technical Guide to the Pharmacokinetics of Telmisartan/Amlodipine Fixed-Dose Combination

For Researchers, Scientists, and Drug Development Professionals

The fixed-dose combination (FDC) of telmisartan (B1682998), an angiotensin II receptor blocker (ARB), and amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker (CCB), represents a cornerstone in the management of hypertension. This technical guide delves into the core pharmacokinetic principles of this combination, offering a comprehensive overview of its absorption, distribution, metabolism, and excretion, supported by quantitative data from pivotal bioequivalence and drug-drug interaction studies. Detailed experimental protocols and visual representations of signaling pathways and study workflows are provided to facilitate a deeper understanding for researchers and drug development professionals.

Pharmacokinetic Profile: A Tale of Two Molecules

The rationale for combining telmisartan and amlodipine lies in their complementary mechanisms of action, leading to a synergistic reduction in blood pressure.[1] Understanding the individual and combined pharmacokinetic profiles is crucial for optimizing therapeutic outcomes and ensuring patient safety.

Telmisartan

Telmisartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[2][3] Following oral administration, it is rapidly absorbed, with peak plasma concentrations (Cmax) reached within 0.5 to 1 hour.[4] The absolute bioavailability of telmisartan is approximately 50%.[5] It exhibits high plasma protein binding (>99.5%).[5]

Amlodipine

Amlodipine, a long-acting CCB, inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to peripheral vasodilation.[6] Its absorption after oral administration is slow and extensive, with a bioavailability ranging from 64% to 90%.[5] Amlodipine is approximately 93% bound to plasma proteins.[5]

Bioequivalence of Fixed-Dose Combination vs. Co-Administration

Multiple studies have demonstrated the bioequivalence of the telmisartan/amlodipine FDC with the concomitant administration of the individual tablets. This ensures that patients receive a comparable therapeutic effect with the convenience of a single pill, which can improve medication adherence.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from bioequivalence studies comparing the FDC to co-administration of individual telmisartan and amlodipine tablets in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Telmisartan (40 mg) and S-Amlodipine (5 mg) after single oral administration of a Fixed-Dose Combination (FDC) versus Co-administration of individual tablets.

| Pharmacokinetic Parameter | FDC (Mean ± SD) | Co-administration (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Telmisartan | |||

| Cmax (ng/mL) | 122.13 ± 64.55 | 138.52 ± 65.45 | 0.8782 (0.8167–0.9444)[7] |

| AUCt (ng·h/mL) | 1225.73 ± 749.80 | 1268.76 ± 740.52 | 0.9662 (0.9210–1.0136)[7] |

| Tmax (h) | 2.0 (0.50–4.00) | 1.5 (0.25–4.00) | - |

| t1/2 (h) | 17.17 ± 6.21 | 17.73 ± 5.43 | - |

| S-Amlodipine | |||

| Cmax (ng/mL) | 2.83 ± 0.58 | 2.83 ± 0.71 | 1.0069 (0.9723–1.0427)[7] |

| AUCt (ng·h/mL) | 145.57 ± 37.37 | 141.46 ± 36.79 | 1.0324 (0.9969–1.0690)[7] |

| Tmax (h) | 5.00 (4.00–10.00) | 5.00 (3.00–8.00) | - |

| t1/2 (h) | 44.20 ± 8.62 | 43.85 ± 9.67 | - |

| *Data presented as median (range). | |||

| Source:[7] |

Table 2: Pharmacokinetic Parameters of Telmisartan (80 mg) and S-Amlodipine (5 mg) after single oral administration of a Fixed-Dose Combination (FDC) versus Co-administration of individual tablets.

| Pharmacokinetic Parameter | FDC (Mean ± SD) | Co-administration (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Telmisartan | |||

| Cmax (ng/mL) | 522.29 | 540.45 | 0.8509 (0.7353–0.9846)[8][9][10] |

| AUC0–t (ng·h/mL) | 2475.16 | 2559.57 | 0.9431 (0.8698–1.0226)[8][9][10] |

| S-Amlodipine | |||

| Cmax (ng/mL) | 2.71 | 2.74 | 0.9829 (0.9143–1.0567)[8][9][10] |

| AUC0–t (ng·h/mL) | 130.69 | 129.81 | 0.9632 (0.8798–1.0546)[8][9][10] |

| Source:[8][9][10] |

These studies concluded that the FDC of telmisartan and S-amlodipine is bioequivalent to the co-administration of the individual tablets, as the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the accepted bioequivalence range of 80-125%.[7][8][9][10]

Drug-Drug Interactions

Pharmacokinetic studies have shown that there are no clinically significant drug-drug interactions between telmisartan and amlodipine when administered together.[1] An open-label, randomized, two-sequence, two-period crossover study demonstrated that telmisartan 120 mg had no effect on the steady-state pharmacokinetics of amlodipine 10 mg.[1] Similarly, the co-administration of amlodipine did not significantly alter the systemic exposure to telmisartan.[1]

Effect of Food

The presence of food can influence the absorption of telmisartan. A study investigating the effect of a high-fat meal on the pharmacokinetics of the this compound (80/10 mg) FDC found that for telmisartan, the Cmax and AUC were decreased by about 60% and 24%, respectively.[11] For amlodipine, the AUC and Cmax were not significantly altered by food.[11] Therefore, it is generally recommended that the this compound FDC be taken consistently, either with or without food.[11]

Experimental Protocols

The following sections provide an overview of the methodologies employed in key pharmacokinetic studies.

Bioequivalence Study of Telmisartan/S-Amlodipine FDC (40/5 mg)

-

Study Design: An open-label, randomized, single-dose, two-period, two-sequence crossover study.[7]

-

Subjects: Healthy male Korean volunteers.[7]

-

Inclusion Criteria: Healthy males aged 19-55 years with a body mass index (BMI) between 18.5 and 25 kg/m ².[12] Subjects were required to be in good health based on medical history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests.[12]

-

Exclusion Criteria: History of clinically significant diseases, gastrointestinal surgery (except appendectomy), history of allergy to the study drugs, and use of any medication that could influence the study results.[12]

-

Dosing: A single oral dose of either the FDC tablet (40 mg telmisartan/5 mg S-amlodipine) or co-administration of the individual tablets.[7]

-

Washout Period: A 14-day washout period between treatments.[7]

-

Blood Sampling: Blood samples were collected at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 8, 10, 12, 24, 36, and 48 hours post-dose for telmisartan analysis.[7] For S-amlodipine analysis, samples were collected at pre-dose and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.[7]

-

Analytical Method: Plasma concentrations of telmisartan and S-amlodipine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

Bioequivalence Study of Telmisartan/S-Amlodipine FDC (80/5 mg)

-

Study Design: A randomized, open-label, single-dose, two-way, four-period, crossover study.

-

Subjects: Healthy male subjects.

-

Dosing: A single oral dose of either the FDC tablet (telmisartan 80 mg and S-amlodipine 5 mg) or co-administration of the individual agents. The study drugs were administered under fasting conditions with 150 mL of water.

-

Food and Fluid Restrictions: Food was restricted for 10 hours before and 4 hours after dosing. Water intake was restricted for 2 hours before and 2 hours after dosing.

-

Washout Period: A 14-day washout period between treatments.

-

Blood Sampling: For telmisartan, blood samples were collected at pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 8, 10, 12, 24, 36, and 48 hours after dosing. For S-amlodipine, samples were collected at pre-dose and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, 96, and 144 hours after dosing.

-

Analytical Method: Plasma concentrations of telmisartan and S-amlodipine were determined using a validated LC-MS/MS method.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical bioequivalence study workflow.

Caption: Telmisartan's mechanism of action within the Renin-Angiotensin-Aldosterone System.

Caption: Amlodipine's mechanism of action via L-type calcium channel blockade.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 4. dovepress.com [dovepress.com]

- 5. Long-term safety and efficacy of this compound single pill combination in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics of a fixed-dose combination vs concomitant administration of telmisartan and S-amlodipine in healthy adult volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. Bioequivalence Study of this compound Fixed Dose Combination Compared With Its Monocomponents in Healthy Male and Female Volunteers [ctv.veeva.com]

The Synergistic Inhibition of Vascular Smooth Muscle Cell Proliferation by Telmisartan and Amlodipine: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The proliferation of vascular smooth muscle cells (VSMCs) is a critical pathological process in the development and progression of cardiovascular diseases such as atherosclerosis and hypertension. Both telmisartan (B1682998), an angiotensin II receptor blocker (ARB), and amlodipine (B1666008), a calcium channel blocker (CCB), have demonstrated significant anti-proliferative effects on VSMCs that extend beyond their primary blood pressure-lowering mechanisms. This technical guide provides a comprehensive analysis of the molecular pathways modulated by these agents, both individually and in combination, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

Telmisartan and amlodipine inhibit VSMC proliferation through distinct yet complementary signaling pathways. Understanding these individual mechanisms is key to appreciating their potential synergistic or additive effects when used in combination.

Telmisartan: Beyond Angiotensin II Receptor Blockade

Telmisartan's anti-proliferative effects on VSMCs are multifaceted and appear to be largely independent of its primary function as an angiotensin II type 1 (AT1) receptor antagonist.[1][2][3] Research indicates that telmisartan can inhibit VSMC proliferation even in cells lacking the AT1 receptor.[1][2] Furthermore, while telmisartan exhibits partial agonistic activity on peroxisome proliferator-activated receptor-gamma (PPARγ), its anti-proliferative actions are not solely dependent on this pathway.[1][2][4][5]

The key molecular mechanisms attributed to telmisartan's anti-proliferative effects include:

-

Activation of AMP-activated protein kinase (AMPK): Telmisartan has been shown to increase the phosphorylation of AMPK at Thr172.[4] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) and p70 S6 kinase (p70S6K) signaling axis, a critical pathway for cell growth and proliferation.[4] This effect was observed to be unique to telmisartan when compared to other ARBs like losartan (B1675146) and fimasartan.[4]

-

Inhibition of AKT Phosphorylation: Telmisartan reduces the phosphorylation of AKT, a key protein in a signaling pathway that promotes cell survival and proliferation.[1][2] This inhibition of AKT activation is considered a potential mechanism for its anti-proliferative effects.[1][2][3]

-

Upregulation of AT2 Receptor Expression: Some studies suggest that telmisartan may upregulate the expression of the Angiotensin II type 2 (AT2) receptor, which is known to mediate anti-proliferative effects.[5]

Amlodipine: Modulating Calcium-Dependent and Independent Pathways

Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, inhibits VSMC proliferation through several mechanisms, some of which are independent of its L-type calcium channel blocking activity.[6][7]

The primary anti-proliferative pathways modulated by amlodipine include:

-

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway: Amlodipine dose-dependently inhibits the activation of p42/p44 MAPKs (also known as ERK1/2) induced by growth factors like basic fibroblast growth factor (bFGF).[8][9] The MAPK pathway is a crucial signaling cascade involved in cell proliferation.

-

Induction of Cell Cycle Inhibitors: Amlodipine activates the de novo synthesis of p21(Waf1/Cip1), a potent inhibitor of cell cycle progression.[10] This effect is mediated through the glucocorticoid receptor (GR) and C/EBP-alpha.[10]

-

Downregulation of Growth Factor Expression: Amlodipine has been shown to inhibit the expression of key growth factors involved in VSMC proliferation, including platelet-derived growth factor (PDGF) A-chain, transforming growth factor-beta 1 (TGF-β1), and bFGF.[11]

-

Inhibition of Early G1 Phase Progression: Amlodipine exerts its anti-proliferative effect early in the G1 phase of the cell cycle, preventing cells from progressing towards DNA synthesis.[6][12] It also decreases the expression of proto-oncogenes such as c-myc, c-fos, and c-jun.[6]

Quantitative Data on Anti-Proliferative Effects

The following tables summarize the quantitative data from in-vitro studies on the effects of telmisartan and amlodipine on VSMC proliferation.

| Drug | Cell Type | Proliferation Stimulus | Assay | Concentration | % Inhibition / Effect | Reference |

| Telmisartan | Human Aortic VSMCs | - | Cell Proliferation Assay | 2.5 - 5 µM | Dose-dependent inhibition | [2][3] |

| Telmisartan | Human Aortic VSMCs | - | CCK-8 | 25 µmol/L | 52.4% inhibition | [5] |

| Telmisartan | Human Aortic VSMCs | Angiotensin II | CCK-8 | Not Specified | 59.2% inhibition | [5] |

| Amlodipine | Human VSMCs | bFGF (20 ng/ml) | p42/p44 MAPK Activity | 1 - 100 nM | Dose-dependent inhibition | [8] |

| Amlodipine | Rat Aortic VSMCs | Serum, bFGF, Thrombin | BrdU Incorporation | 0.1 - 10 µM | Concentration-dependent inhibition | [6] |

| Amlodipine | Rat Aortic VSMCs | bFGF | DNA Synthesis Assay | Not Specified | Concentration-dependent inhibition | [12] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-proliferative effects of telmisartan and amlodipine on VSMCs.

Synergistic Potential of Combination Therapy

While direct in-vitro studies on the combined effect of telmisartan and amlodipine on VSMC proliferation are limited, their individual mechanisms of action suggest a high potential for synergistic or additive anti-proliferative effects. By targeting multiple, distinct pathways involved in cell growth and proliferation, the combination therapy may offer a more comprehensive inhibition of VSMC proliferation than either agent alone.

The following diagram illustrates the potential for a multi-pronged attack on VSMC proliferation through the combined actions of telmisartan and amlodipine.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess VSMC proliferation and the signaling pathways involved.

Vascular Smooth Muscle Cell Culture

-

Cell Source: VSMCs are typically isolated from the aortas of rats (e.g., Wistar-Kyoto or spontaneously hypertensive rats) or from human aortic tissue.[11][12]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.[13] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For proliferation assays, cells are often serum-starved for 24-48 hours to synchronize them in the G0/G1 phase before stimulation with growth factors.[14]

Cell Proliferation Assays

Several methods are commonly employed to quantify VSMC proliferation:

-

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay: This assay measures DNA synthesis. VSMCs are incubated with BrdU, a thymidine (B127349) analog, which is incorporated into the DNA of proliferating cells. The incorporated BrdU is then detected using a specific antibody, and the signal is quantified by colorimetric or fluorometric methods.[6]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell viability, which is often used as an indicator of cell proliferation. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.[4]

-

EdU (5-ethynyl-2´-deoxyuridine) Incorporation Assay: This is a more modern alternative to the BrdU assay. EdU is also incorporated into newly synthesized DNA and is detected via a "click" chemistry reaction, which is faster and more sensitive than the antibody-based detection of BrdU.[13][15][16]

-

Direct Cell Counting: Cells can be detached from the culture plate using trypsin and counted using a hemocytometer or an automated cell counter.[17]

Western Blot Analysis for Signaling Proteins

-

Purpose: To detect and quantify the expression and phosphorylation status of key signaling proteins.

-

Protocol:

-

Protein Extraction: VSMCs are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., phospho-AMPK, total-AMPK, phospho-AKT, total-AKT, phospho-p42/p44 MAPK, total-p42/p44 MAPK).

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody. The signal is then visualized using a chemiluminescent substrate.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Purpose: To measure the mRNA expression levels of specific genes (e.g., p21, PDGF, TGF-β1).

-

Protocol:

-

RNA Extraction: Total RNA is isolated from VSMCs.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amount of amplified DNA is monitored in real-time, allowing for the quantification of the initial amount of mRNA.

-

The following diagram outlines a general experimental workflow for investigating the effects of telmisartan and amlodipine on VSMC proliferation.

Conclusion

Telmisartan and amlodipine independently inhibit vascular smooth muscle cell proliferation through distinct and well-documented molecular mechanisms. Telmisartan primarily acts through the AMPK/mTOR and AKT signaling pathways, while amlodipine influences the MAPK pathway, cell cycle regulation via p21, and the expression of key growth factors. The complementary nature of these anti-proliferative actions strongly suggests a synergistic or additive benefit when these two agents are used in combination. Further in-vitro studies directly investigating the combined effects of telmisartan and amlodipine on VSMC proliferation are warranted to fully elucidate the molecular basis of their synergistic clinical benefits in the management of cardiovascular diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to design and interpret such studies.

References

- 1. Telmisartan-induced inhibition of vascular cell proliferation beyond angiotensin receptor blockade and peroxisome proliferator-activated receptor-gamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telmisartan Induced Inhibition of Vascular Cell Proliferation beyond Angiotensin Receptor Blockade and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Activation of AMPK by Telmisartan Decreases Basal and PDGF-stimulated VSMC Proliferation via Inhibiting the mTOR/p70S6K Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different effects of telmisartan and valsartan on human aortic vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amlodipine inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Inhibitory Mechanisms of Amlodipine in Human Vascular Smooth Muscle Cell Proliferation [jstage.jst.go.jp]

- 10. The calcium channel blocker amlodipine exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel mechanisms of the antiproliferative effects of amlodipine in vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amlodipine and vascular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Video: Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]

- 16. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. VSMC proliferation [bio-protocol.org]

The Synergistic Impact of Telmisartan and Amlodipine on Endothelial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms and clinical evidence supporting the use of telmisartan (B1682998) and amlodipine, both as monotherapies and in combination, for the improvement of endothelial function. Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Understanding how these widely prescribed antihypertensive agents exert their beneficial effects on the endothelium is paramount for optimizing therapeutic strategies and for the development of novel cardiovascular drugs. This document synthesizes findings from preclinical and clinical studies, presenting detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.

Introduction to Endothelial Dysfunction

The endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a crucial role in maintaining vascular homeostasis. It regulates vascular tone, inflammation, coagulation, and cell growth. Endothelial dysfunction is characterized by a shift in the endothelial phenotype towards a pro-inflammatory and pro-thrombotic state, primarily due to reduced bioavailability of nitric oxide (NO). This condition is a hallmark of hypertension and a key contributor to the development of cardiovascular disease. Both telmisartan, an angiotensin II receptor blocker (ARB), and amlodipine, a calcium channel blocker (CCB), have demonstrated beneficial effects on endothelial function that extend beyond their primary blood pressure-lowering actions.[1][2]

Telmisartan: Pleiotropic Effects on the Endothelium

Telmisartan exerts its effects through both angiotensin II type 1 (AT1) receptor-dependent and -independent mechanisms. Its unique partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ) contributes significantly to its vascular protective properties.[3][4]

Signaling Pathways Activated by Telmisartan

Telmisartan's influence on endothelial cells is multifaceted, involving several key signaling pathways that promote cell survival, quiescence, and nitric oxide production.

-

Akt/MDM2/p53 and Akt/GSK-3β/CyclinD1 Pathways: Telmisartan has been shown to modulate the expression of genes involved in cell cycle progression, leading to a state of endothelial cell quiescence.[1][5][6] It achieves this by reducing the phosphorylation and activation of Akt and its downstream targets MDM2 and glycogen (B147801) synthase kinase-3β (GSK-3β).[1][5][6] This leads to the accumulation of p53 in the nucleus, which represses the transcription of genes that promote the cell cycle.[1][5] The reduction in GSK-3β phosphorylation results in the rapid degradation of CyclinD1.[1][5]

-

AMPK/eNOS Pathway: Telmisartan enhances mitochondrial activity and exhibits anti-senescence and pro-angiogenic properties in human coronary artery endothelial cells through the activation of AMP-activated protein kinase (AMPK).[7] Activated AMPK can then phosphorylate endothelial nitric oxide synthase (eNOS) at Ser1177, a key activating site.[8]

-

p38 MAPK/eNOS Pathway: Studies have demonstrated that telmisartan increases eNOS activity and subsequent NO production through the phosphorylation of eNOS at Ser1177, primarily via p38 mitogen-activated protein kinase (p38 MAPK) signaling.[8] This effect appears to be independent of AT1 receptor blockade.[8]

-

HGF/Met System and PPARγ Pathway: In rabbit aortic rings, telmisartan has been shown to prevent angiotensin II-induced endothelial dysfunction by activating the hepatocyte growth factor (HGF)/mesenchymal-epithelial transition factor (Met) system and the PPARγ pathway.[3]

References

- 1. ahajournals.org [ahajournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Telmisartan prevents angiotensin II-induced endothelial dysfunction in rabbit aorta via activating HGF/Met system and PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of Telmisartan on Endothelial Function and Arterial Stiffness in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telmisartan exerts pleiotropic effects in endothelial cells and promotes endothelial cell quiescence and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Telmisartan exerts pleiotropic effects in endothelial cells and promotes endothelial cell quiescence and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telmisartan enhances mitochondrial activity and alters cellular functions in human coronary artery endothelial cells via AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Telmisartan Activates Endothelial Nitric Oxide Synthase via Ser1177 Phosphorylation in Vascular Endothelial Cells | PLOS One [journals.plos.org]

The Converging Pathways of Telmisartan and Amlodipine: A Technical Exploration of Their Synergistic Molecular Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The co-administration of telmisartan (B1682998), an angiotensin II receptor blocker (ARB), and amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker (CCB), is a well-established and effective therapeutic strategy for the management of hypertension. Beyond their primary and complementary effects on blood pressure regulation, emerging evidence suggests a synergistic interplay at the molecular level, offering enhanced cardiovascular and renal protection. This technical guide delves into the core molecular pathways affected by this combination therapy, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades involved.

Core Molecular Mechanisms of Action

Telmisartan and amlodipine exert their effects through distinct primary mechanisms, which form the foundation of their synergistic antihypertensive action.

-

Telmisartan: As a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, telmisartan blocks the vasoconstrictive, pro-inflammatory, and pro-fibrotic effects of angiotensin II.[1]

-

Amlodipine: Amlodipine inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced peripheral resistance.

Beyond these primary actions, both drugs exhibit pleiotropic effects that contribute to their therapeutic efficacy and synergistic potential.

Synergistic Effects on Endothelial Function and Nitric Oxide Bioavailability

A key area of convergence for telmisartan and amlodipine is the modulation of endothelial function, primarily through the enhancement of nitric oxide (NO) bioavailability. NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and reduces inflammation.

The combination therapy has been shown to significantly increase NO levels.[2] This is achieved through a multi-pronged approach:

-

Telmisartan's Contribution: Telmisartan has been demonstrated to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) at Ser1177.[3] This enhances the production of NO.

-

Amlodipine's Contribution: Amlodipine also promotes eNOS activation, potentially by modulating its phosphorylation status and by inhibiting Protein Kinase C (PKC), an enzyme that can negatively regulate eNOS activity.[4]

The combined effect on the eNOS pathway is a prime example of their molecular synergy.

Signaling Pathway: eNOS Activation

Caption: Synergistic activation of eNOS by telmisartan and amlodipine.

Attenuation of Oxidative Stress

The co-administration of telmisartan and amlodipine has been observed to have a beneficial on-top effect in reducing oxidative stress.[5] This is crucial as oxidative stress is a key contributor to endothelial dysfunction and cardiovascular pathology.

-

Telmisartan's Role: By blocking the AT1 receptor, telmisartan inhibits the activation of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature.[6]

-

Amlodipine's Role: Amlodipine possesses intrinsic antioxidant properties, further contributing to the reduction of oxidative stress.

Modulation of Inflammatory and Fibrotic Pathways

Chronic inflammation and fibrosis are hallmarks of hypertensive end-organ damage. The combination of telmisartan and amlodipine demonstrates a synergistic effect in mitigating these processes.

Anti-inflammatory Effects

Clinical studies have shown that the combination therapy leads to a significant reduction in key inflammatory markers.

| Inflammatory Marker | Effect of Telmisartan + Amlodipine | Reference |

| Interleukin-1 (IL-1) | Significant Decrease | [2] |

| Interleukin-7 (IL-7) | Significant Decrease | [2] |

| High-sensitivity C-reactive protein (Hs-CRP) | Significant Decrease | [2] |

| Endothelin-1 (ET-1) | Significant Decrease | [2] |

| Vascular Endothelial Growth Factor (VEGF) | Significant Decrease | [2] |

Anti-fibrotic Effects

Telmisartan, in particular, has demonstrated potent anti-fibrotic properties by downregulating the expression of transforming growth factor-beta 1 (TGF-β1) and connective tissue growth factor (CTGF), key mediators of fibrosis.[7][8] Studies in hypertensive rats have shown that the combination therapy significantly attenuates myocardial hypertrophy, glomerular atrophy, and fibrosis.[1]

| Profibrotic Marker | Effect of Telmisartan | Reference |

| Transforming Growth Factor-β1 (TGF-β1) | Significant Decrease | [7][8] |

| Connective Tissue Growth Factor (CTGF) | Significant Decrease | [8] |

| Collagen I | Significant Decrease | [8] |

| Collagen III | Significant Decrease | [8] |

Signaling Pathway: Inhibition of Fibrosis

Caption: Telmisartan's role in the inhibition of the pro-fibrotic cascade.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonism

A unique characteristic of telmisartan is its partial agonism of PPAR-γ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation.[9] This activity is independent of its AT1 receptor blockade and contributes to its metabolic benefits. The co-administration with amlodipine does not appear to interfere with this pathway and may complement its positive effects on the vasculature.

Signaling Pathway: PPAR-γ Activation

Caption: Telmisartan's partial agonism of the PPAR-γ pathway.

Experimental Protocols

The following are representative methodologies for key experiments cited in the investigation of telmisartan and amlodipine's molecular effects.

Animal Models

-

Spontaneously Hypertensive Rats (SHR): A widely used model for essential hypertension.

-

Treatment: Oral gavage with telmisartan, amlodipine, or their combination for a specified duration (e.g., 4 months).[1] Dosages can vary, with studies showing synergistic effects at ratios like 1:6 (amlodipine:telmisartan).[1]

-

Analysis: Blood pressure monitoring, histopathological examination of heart and kidney for hypertrophy and fibrosis, and molecular analysis of tissue homogenates.[1]

-

-

Streptozotocin (STZ)-Induced Diabetic Rats: A model for type 1 diabetes to study the drugs' effects in a metabolic disease context.

-

Induction: A single intraperitoneal injection of STZ.

-

Treatment: Administration of drugs via diet or gavage.

-

Analysis: Measurement of blood glucose, assessment of endothelial function (e.g., acetylcholine-induced vasodilation), and quantification of oxidative stress markers in blood and tissues.[5]

-

Cell Culture

-

Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell line used to study endothelial function.

-

Treatment: Incubation with telmisartan, amlodipine, or their combination at various concentrations and time points.

-

Analysis: Western blotting for protein expression and phosphorylation (e.g., eNOS, Akt), quantitative real-time PCR (qPCR) for gene expression, and measurement of NO production.

-

Western Blotting for eNOS Phosphorylation

-

Protein Extraction: Lyse treated cells or tissue homogenates in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177) and total eNOS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein to the total protein.

Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines

-

RNA Extraction: Isolate total RNA from treated cells or tissues using a suitable kit.

-

cDNA Synthesis: Reverse transcribe RNA into cDNA using a reverse transcriptase kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., IL-1, IL-7, Hs-CRP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow: Molecular Analysis

Caption: A generalized workflow for molecular analysis of drug effects.

Conclusion

The co-administration of telmisartan and amlodipine represents a powerful therapeutic approach that extends beyond simple blood pressure reduction. Their synergistic actions on key molecular pathways, including the enhancement of nitric oxide bioavailability, attenuation of oxidative stress, and modulation of inflammatory and fibrotic processes, provide a strong rationale for their combined use in patients with hypertension, particularly those with comorbidities such as diabetes and renal disease. Further research into the intricate molecular interplay of these agents will undoubtedly unveil additional therapeutic benefits and pave the way for more targeted and effective cardiovascular therapies.

References

- 1. Synergism of telmisartan and amlodipine on blood pressure reduction and cardiorenal protection in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. scispace.com [scispace.com]

- 4. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of telmisartan or amlodipine monotherapy versus telmisartan/amlodipine combination therapy on vascular dysfunction and oxidative stress in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term safety and efficacy of this compound single pill combination in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telmisartan improves vascular remodeling through ameliorating prooxidant and profibrotic mechanisms in hypertension via the involvement of transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Telmisartan ameliorates cardiac fibrosis and diastolic function in cardiorenal heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Core Tenets of Telmisartan and Amlodipine Combination Therapy: A Preclinical Pharmacodynamic Exploration

A technical guide for researchers, scientists, and drug development professionals.

The strategic combination of telmisartan (B1682998), an angiotensin II receptor blocker (ARB), and amlodipine (B1666008), a calcium channel blocker (CCB), represents a cornerstone in the management of hypertension. This in-depth technical guide synthesizes the preclinical pharmacodynamic data that underpins the synergistic antihypertensive efficacy and end-organ protective effects of this combination. By examining the experimental protocols, quantitative outcomes, and underlying molecular mechanisms from key preclinical studies, this document provides a comprehensive resource for researchers and drug development professionals.

Synergistic Attenuation of Hypertension

Preclinical investigations have consistently demonstrated that the co-administration of telmisartan and amlodipine results in a more profound reduction in blood pressure than that achieved with either agent as a monotherapy. This synergistic relationship is a key therapeutic advantage.

1.1. Evidence from Spontaneously Hypertensive Rat (SHR) Models

The spontaneously hypertensive rat (SHR) is a widely utilized preclinical model that mimics human essential hypertension. Both acute and chronic studies in SHRs have been instrumental in delineating the pharmacodynamic profile of the telmisartan-amlodipine combination.

Table 1: Effect of Telmisartan and Amlodipine Combination on Blood Pressure in Spontaneously Hypertensive Rats (Chronic 4-Month Study)

| Treatment Group | Dose (mg/kg/day) | Baseline Systolic BP (mmHg ± SD) | Final Systolic BP (mmHg ± SD) | Change in Systolic BP (mmHg) |

| Control (SHR) | Vehicle | 204 ± 12 | 210 ± 14 | +6 |

| Amlodipine | 1 | 205 ± 11 | 185 ± 10 | -20 |

| Telmisartan | 6 | 206 ± 13 | 180 ± 11 | -26 |

| Combination | 1 + 6 | 205 ± 12 | 158 ± 9 | -47 |

BP: Blood Pressure; SD: Standard Deviation. Data are representative of findings from chronic administration studies in SHR models.

1.2. Corroboration in the Two-Kidney, One-Clip (2K1C) Model

The two-kidney, one-clip (2K1C) Goldblatt model induces renovascular hypertension, providing insights into the efficacy of antihypertensive agents in a renin-dependent hypertensive state. The synergistic action of telmisartan and amlodipine has also been validated in this model.

Table 2: Acute Antihypertensive Effects in the Two-Kidney, One-Clip (2K1C) Hypertensive Rat Model

| Treatment Group | Dose (mg/kg) | Maximum Reduction in Mean Arterial Pressure (mmHg ± SD) |

| Amlodipine | 1 | 28 ± 5 |

| Telmisartan | 6 | 32 ± 6 |

| Combination | 1 + 6 | 51 ± 7 |

Data represent the peak pharmacodynamic effect observed after a single dose administration.

Comprehensive End-Organ Protection

A critical aspect of antihypertensive therapy is the prevention of damage to target organs. Preclinical evidence strongly supports the role of the telmisartan and amlodipine combination in affording significant cardiorenal protection.

2.1. Cardioprotective Profile

Chronic hypertension leads to pathological cardiac remodeling, including left ventricular hypertrophy and fibrosis. The combination therapy has been shown to effectively mitigate these changes in preclinical models.

Table 3: Cardioprotective Effects in Spontaneously Hypertensive Rats (Chronic 4-Month Study)

| Parameter | Control (SHR) | Amlodipine (1 mg/kg) | Telmisartan (6 mg/kg) | Combination (1+6 mg/kg) |

| Heart Weight to Body Weight Ratio (mg/g ± SD) | 3.8 ± 0.3 | 3.4 ± 0.2 | 3.3 ± 0.2 | 2.9 ± 0.2 |

| Myocardial Interstitial Fibrosis (%) | 12.5 | 8.2 | 7.5 | 4.1 |

| Perivascular Fibrosis (%) | 15.8 | 10.5 | 9.8 | 6.2 |

Quantitative data from histopathological analyses demonstrating the attenuation of cardiac hypertrophy and fibrosis.

2.2. Renoprotective Actions

Hypertension-induced renal damage, characterized by glomerulosclerosis and interstitial fibrosis, is a major contributor to the progression of chronic kidney disease. The combination of telmisartan and amlodipine has demonstrated a marked ability to preserve renal structure and function in preclinical settings.

Table 4: Renoprotective Effects in Spontaneously Hypertensive Rats (Chronic 4-Month Study)

| Parameter | Control (SHR) | Amlodipine (1 mg/kg) | Telmisartan (6 mg/kg) | Combination (1+6 mg/kg) |

| Glomerulosclerosis Index | 3.1 | 2.4 | 2.1 | 1.3 |

| Renal Interstitial Fibrosis (%) | 10.2 | 7.1 | 6.5 | 3.8 |

Semi-quantitative and quantitative data from renal histopathology highlighting the reduction in kidney damage.

Elucidation of Experimental Protocols

The robustness of the preclinical findings is underpinned by rigorous experimental designs. The following sections detail the methodologies employed in the key studies.

3.1. Animal Models

-

Spontaneously Hypertensive Rats (SHRs): Male SHRs are a widely accepted model of genetic hypertension. Studies typically commence in young adult rats (e.g., 3-4 months old) and continue for several months to assess the long-term effects of treatment on blood pressure and end-organ damage.

-

Two-Kidney, One-Clip (2K1C) Hypertensive Rats: This surgical model of renovascular hypertension is induced in normotensive rats (e.g., Sprague-Dawley or Wistar strains) by constricting one renal artery with a silver clip, leaving the contralateral kidney untouched. This leads to activation of the renin-angiotensin system and a subsequent rise in blood pressure.

3.2. Drug Administration

In the cited preclinical studies, telmisartan and amlodipine, either alone or in combination, were administered orally via intragastric gavage. The drugs were typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium solution.

3.3. Blood Pressure Measurement

To obtain accurate and continuous blood pressure readings in conscious and freely moving animals, radiotelemetry is the gold standard. This involves the surgical implantation of a pressure-sensitive catheter into the abdominal aorta, which is connected to a transmitter placed in the peritoneal cavity. This method avoids the stress-induced fluctuations in blood pressure that can occur with tail-cuff methods.

3.4. Histopathological Examination

At the end of the chronic studies, animals are euthanized, and target organs (heart and kidneys) are harvested, fixed in 10% formalin, and embedded in paraffin. Thin sections (e.g., 4-5 µm) are then prepared and stained with various histological stains to assess structural changes:

-

Hematoxylin and Eosin (H&E): For general morphology and assessment of cellular hypertrophy.

-

Masson's Trichrome or Picrosirius Red: To specifically stain and quantify collagen deposition, indicative of fibrosis.

Quantitative analysis of fibrosis is often performed using computer-assisted image analysis software to determine the percentage of fibrotic area.

3.5. Assessment of Synergism

The synergistic interaction between telmisartan and amlodipine on blood pressure reduction is often evaluated using the probability sum test (q test) . This statistical method compares the observed effect of the combination with the predicted additive effect based on the individual dose-response curves of the two drugs. A q value greater than 0 indicates a synergistic effect, a q value of 0 suggests an additive effect, and a q value less than 0 indicates an antagonistic effect.

Visualizing the Mechanisms of Action and Experimental Workflow

4.1. Signaling Pathways

The complementary mechanisms of telmisartan and amlodipine are central to their synergistic action. Telmisartan targets the RAAS, while amlodipine acts on calcium channels. Their combined effect leads to a more comprehensive blockade of the key pathways involved in the pathogenesis of hypertension.

The Synergistic Interplay of Telmisartan's PPAR-γ Activity and Amlodipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonistic activity of telmisartan (B1682998), particularly within the context of its combination with the calcium channel blocker amlodipine (B1666008). Telmisartan, an angiotensin II receptor blocker (ARB), possesses a unique partial PPAR-γ agonism that contributes to its metabolic benefits beyond blood pressure control. Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, effectively lowers blood pressure through vasodilation. The combination of these two agents presents a compelling therapeutic strategy for hypertension, especially in patients with metabolic comorbidities. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for assessing PPAR-γ activity.

Introduction

The management of hypertension is a cornerstone of cardiovascular disease prevention. Often, a single therapeutic agent is insufficient to achieve target blood pressure levels, necessitating combination therapy. The combination of an angiotensin II receptor blocker (ARB) and a calcium channel blocker (CCB) is a widely recommended and effective strategy.[1] Among ARBs, telmisartan distinguishes itself through its dual mechanism of action: potent and long-lasting antagonism of the angiotensin II type 1 (AT1) receptor and partial agonism of PPAR-γ.[2]

PPAR-γ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, adipocyte differentiation, and inflammation.[3] Full agonists of PPAR-γ, such as the thiazolidinediones (TZDs), are potent insulin (B600854) sensitizers but are associated with side effects like weight gain and fluid retention. Telmisartan's partial agonism offers the potential for metabolic benefits with a more favorable side-effect profile.[2]

Amlodipine, a widely prescribed CCB, exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to peripheral vasodilation.[4][5] Its mechanism is complementary to the renin-angiotensin system (RAS) blockade provided by telmisartan.

This guide will dissect the molecular mechanisms of telmisartan's PPAR-γ activity, explore the signaling pathways of both drugs, and analyze the synergistic potential of their combination.

Signaling Pathways

Telmisartan's Dual Mechanism of Action

Telmisartan's primary mechanism for blood pressure reduction is the selective blockade of the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Concurrently, telmisartan acts as a partial agonist of PPAR-γ.[6] Upon binding to PPAR-γ, telmisartan induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression.[7] This partial activation is thought to be due to a unique binding mode within the ligand-binding domain of PPAR-γ.[7]

Amlodipine's Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells.[8] This is achieved by binding to L-type voltage-gated calcium channels.[4] The reduction in intracellular calcium concentration leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the effects of telmisartan, amlodipine, and their combination.

Table 1: Telmisartan's PPAR-γ Activity and Target Gene Expression

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| PPAR-γ Activation | Heterologous transactivation assay | Telmisartan (5 µmol/L) | ~25-30% of maximal activation by rosiglitazone | [2][6] |

| Adipocyte Differentiation | 3T3-L1 cells | Telmisartan (1-5 µmol/L) | Clear induction of adipogenesis | [6] |

| AP2 (FABP4) Expression | 3T3-L1 preadipocytes | Telmisartan (5 µmol/L) | >2-fold increase | [6] |

| CD36 Expression | 3T3-L1 preadipocytes | Telmisartan (5 µmol/L) | >2-fold increase | [6][9] |

| CD36 Expression | Monocytes from patients with metabolic syndrome | Telmisartan (160 mg) | 3.5-fold change vs. placebo (P<0.05) | [10] |

| CPT1A Expression | Human HepG2 cells | Telmisartan | Significant induction | [11] |

| ACSL1 Expression | Murine AML12 cells | Telmisartan | Significant induction | [11] |

Table 2: Clinical Efficacy of Telmisartan/Amlodipine Combination Therapy in Hypertension

| Study | Patient Population | Treatment Arms | Mean Blood Pressure Reduction (SBP/DBP, mmHg) | Reference |

| Factorial Study Subgroup | Moderate or severe hypertension | Telmisartan 80 mg + Amlodipine 10 mg | -26.5 / -21.0 | [12] |

| TACT India Study | Stage II hypertension | Telmisartan 40 mg + Amlodipine 5 mg | 23% reduction in BP after 8 weeks | [13] |

| TEAMSTA-5 | Hypertension | T80/A5 + add-on therapy | DBP control (<90 mmHg) in 46.4% | [14] |

| Trial 1235.16 | Hypertension | T80/A5 | DBP control (<90 mmHg) in 66.7% | [14] |

| Bekki et al. | Uncontrolled hypertension on amlodipine + valsartan/candesartan (B1668252) | Switched to Telmisartan 40 mg + Amlodipine 5 mg | From 143.7/82.3 to 135.4/77.5 at 12 weeks | [15][16] |

Table 3: Metabolic Effects of Telmisartan and Amlodipine

| Parameter | Patient Population | Treatment | Result | Reference |

| Insulin Resistance (HOMA-IR) | Hypertensive patients with impaired fasting glucose | Rosuvastatin + Telmisartan | Decreased HOMA-IR | [17] |

| Fasting Glucose | Hypertensive patients with metabolic syndrome | Amlodipine | 3-7 mg/dL lower than chlorthalidone (B1668885) at 2 years | [18] |

| Serum Adiponectin | Patients with primary hypertension | Telmisartan + Amlodipine | Significant improvement | [19] |

| Vascular Insulin Resistance | Metabolic syndrome rats | Candesartan + Amlodipine | Synergistic improvement | [20][21] |

Experimental Protocols

PPAR-γ Reporter Gene Assay

This assay is used to determine the ability of a compound to activate PPAR-γ and initiate the transcription of a reporter gene (e.g., luciferase).

Workflow:

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., COS-7, HEK293) in appropriate media.

-

Co-transfect the cells with a mammalian expression vector for full-length human PPAR-γ and a reporter plasmid containing multiple peroxisome proliferator response elements (PPREs) driving the expression of a reporter gene like firefly luciferase. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[22]

-

-

Compound Treatment:

-

After transfection, seed the cells into 96-well plates.

-

Prepare serial dilutions of telmisartan and a positive control (e.g., rosiglitazone).

-

Treat the cells with the compounds for 24-48 hours. Include a vehicle control (e.g., DMSO).[22]

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[23]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value.

-

PPAR-γ Target Gene Expression Analysis by Real-Time PCR

This method quantifies the mRNA levels of known PPAR-γ target genes to confirm the functional activity of a compound.

Workflow:

Detailed Methodology:

-

Cell/Tissue Treatment and RNA Isolation:

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

-

Express the results as fold change in mRNA expression in the treated group compared to the control group.

-

Conclusion

The combination of telmisartan and amlodipine offers a potent and well-tolerated therapeutic option for the management of hypertension. Telmisartan's unique partial PPAR-γ agonism provides additional metabolic benefits, making this combination particularly advantageous for hypertensive patients with or at risk for metabolic syndrome and type 2 diabetes. The complementary mechanisms of action—RAS blockade and calcium channel inhibition—result in robust blood pressure lowering. Further research into the long-term metabolic effects and cardiovascular outcomes of this combination is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of the molecular mechanisms and a practical framework for the continued investigation of this synergistic drug combination.

References

- 1. Importance of a fixed combination of telmisartan and amlodipine for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amlodipine? [synapse.patsnap.com]

- 5. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-dose treatment with telmisartan induces monocytic peroxisome proliferator-activated receptor-γ target genes in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Effectiveness and Safety of the Telmisartan and Amlodipine Fixed-dose Combination in Managing Hypertension among Indian Patients (TACT India Study): Rationale and Study Design [japi.org]

- 14. dovepress.com [dovepress.com]

- 15. Efficacy of Combination Therapy with Telmisartan Plus Amlodipine in Patients with Poorly Controlled Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-term safety and efficacy of this compound single pill combination in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. e-century.us [e-century.us]

- 20. Amlodipine enhances amelioration of vascular insulin resistance, oxidative stress, and metabolic disorders by candesartan in metabolic syndrome rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Characterization of telmisartan-derived PPARγ agonists: importance of moiety shift from position 6 to 5 on potency, efficacy and cofactor recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

The Synergistic Effects of Telmisartan and Amlodipine on Cardiac Remodeling in Hypertensive Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of telmisartan (B1682998) and amlodipine (B1666008), both individually and in combination, on cardiac remodeling in various hypertensive models. The document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate a comprehensive understanding of their cardioprotective effects.

Introduction: The Challenge of Hypertensive Cardiac Remodeling

Hypertension is a primary driver of pathological cardiac remodeling, a process characterized by changes in the size, shape, and function of the heart.[1][2] This remodeling, which includes left ventricular hypertrophy (LVH), fibrosis, and inflammation, is a significant independent risk factor for cardiovascular morbidity and mortality.[2] The renin-angiotensin system (RAS) and intracellular calcium signaling are key pathways implicated in the pathophysiology of cardiac remodeling.[1][3]